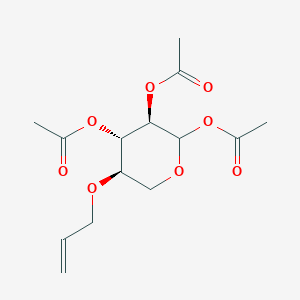

4-O-Allylxylopyranose triacetate

Description

4-O-Allylxylopyranose triacetate is a chemically modified carbohydrate derivative characterized by a xylopyranose backbone substituted with three acetyl groups (-OAc) and an allyl (-CH₂CH=CH₂) group at the 4-O position. This structure confers unique physicochemical properties, including enhanced solubility in organic solvents and reactivity for further functionalization (e.g., via thiol-ene "click" chemistry) . Its synthesis typically involves selective acetylation and allylation of xylose precursors, with structural confirmation relying on nuclear magnetic resonance (NMR) spectroscopy, particularly the distinctive ABX coupling pattern observed in the methylene protons of the acetylated arabopyranose analogs .

Properties

CAS No. |

140222-17-9 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

[(3R,4S,5R)-2,3-diacetyloxy-5-prop-2-enoxyoxan-4-yl] acetate |

InChI |

InChI=1S/C14H20O8/c1-5-6-18-11-7-19-14(22-10(4)17)13(21-9(3)16)12(11)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14?/m1/s1 |

InChI Key |

IWTRNBRXGUIOPT-RBKKPWLPSA-N |

SMILES |

CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](COC([C@@H]1OC(=O)C)OC(=O)C)OCC=C |

Canonical SMILES |

CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |

Synonyms |

4-O-allyl-D-xylopyranose 4-O-allylxylopyranose 4-O-allylxylopyranose triacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triacetylated Xylopyranose Derivatives

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate (Catalogue Number: TX221)

- Structure: Shares the triacetylated xylopyranose core but replaces the allyl group with a trichloroacetimidate (-N=C(O)CCl₃) moiety at the 1-O position.

- Applications: Primarily used as a glycosyl donor in oligosaccharide synthesis due to its reactivity in glycosylation reactions .

- Stability : The trichloroacetimidate group enhances electrophilicity, making it more reactive but less stable under humid conditions compared to the allyl-substituted triacetate.

Table 1: Structural and Functional Comparison

| Property | 4-O-Allylxylopyranose Triacetate | 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate |

|---|---|---|

| Substituent Position | 4-O-Allyl | 1-O-Trichloroacetimidate |

| Acetylation Pattern | 2,3,4-Tri-O-acetyl | 2,3,4-Tri-O-acetyl |

| Reactivity | Allyl enables click chemistry | Electrophilic glycosyl donor |

| Stability | Moderate (allyl is less reactive) | Low (hydrolysis-prone) |

| Primary Use | Synthetic intermediate | Glycosylation reagent |

Glycosylated Flavonoid Derivatives

Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-glucopyranoside]

- Structure: Contains a β-D-xylopyranosyl unit linked to a glucopyranoside, forming a flavonoid glycoside.

- Applications: Studied for antioxidant and anti-inflammatory properties, contrasting with the synthetic utility of 4-O-allylxylopyranose triacetate .

- Solubility : Hydrophilic due to glycosylation, unlike the lipophilic triacetate.

Key Differences :

- Functional Groups: The flavonoid derivative lacks acetyl/allyl groups, emphasizing biological activity over chemical reactivity.

- Synthesis Complexity : Glycosylation requires enzymatic or multi-step chemical methods, whereas triacetates are simpler to derivatize.

Polymeric Triacetates (Textile Fibers)

Cellulose Triacetate (ES ISO 1833-10:2012)

- Structure : A polymer of β-1,4-linked glucose units, fully acetylated at the 2, 3, and 6 positions.

- Applications: Used in textiles and films, differing from small-molecule triacetates like 4-O-allylxylopyranose triacetate, which serve as intermediates in organic synthesis .

- Stability : High thermal and chemical resistance due to polymeric structure, unlike the hydrolyzable ester bonds in small-molecule triacetates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.